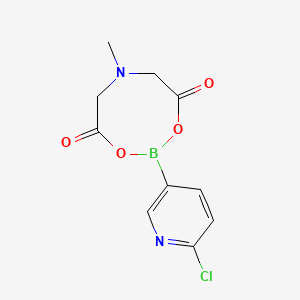

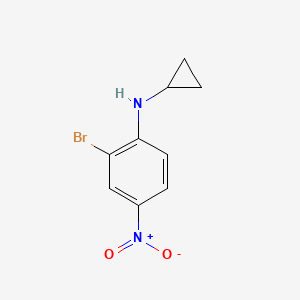

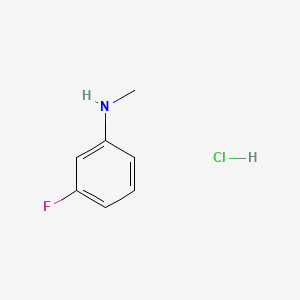

![molecular formula C15H17NO4 B597784 2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 1291487-33-6](/img/structure/B597784.png)

2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid

説明

This compound is a carboxylic acid derivative with a complex structure that includes a spiro[3.3]heptane ring and a benzyloxy carbonyl group . The molecular weight of this compound is 246.31 .

Synthesis Analysis

The synthesis of such compounds typically involves reactions of carboxylic acids. For instance, carboxylic acids can be converted into acid chlorides by treatment with thionyl chloride, SOCl2 . This reaction occurs by a nucleophilic acyl substitution pathway in which the carboxylic acid is first converted into an acyl chlorosulfite intermediate, thereby replacing the –OH of the acid with a much better leaving group .Molecular Structure Analysis

The InChI code for this compound is1S/C15H18O3/c16-14(17)12-6-15(7-12)8-13(9-15)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17) . This indicates the presence of 15 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms in the molecule. Chemical Reactions Analysis

Carboxylic acids, such as this compound, can undergo a variety of reactions. One common reaction is the Fischer esterification, which is an acid-catalyzed, nucleophilic acyl substitution of a carboxylic acid . The net effect of Fischer esterification is substitution of an –OH group by –OR′ .科学的研究の応用

Synthesis of Novel Amino Acids: The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid has been achieved. These novel amino acids add to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Cycloaddition Reactions: Regioselective cycloaddition reactions involving C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate have been studied, leading to the formation of methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).

Development of Bifunctional Compounds: The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been described, offering a convenient entry point to novel compounds for exploring chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Spirocyclic Oxetane-Fused Benzimidazole Synthesis: A new synthesis of 2-oxa-7-azaspiro[3.5]nonane has been achieved, expanding the range of spirocyclic oxetanes for use in medicinal chemistry (Gurry, McArdle, & Aldabbagh, 2015).

Improved Synthesis of Spiro Compounds: An improved synthesis of 2-oxa-6-azaspiro[3.3]heptane, often isolated as oxalate or sulfonic acid salt, has been achieved, enhancing stability and solubility for broader reaction applications (van der Haas et al., 2017).

Antibacterial Drug Development: Novel quinoline derivatives with potent antibacterial activity against respiratory pathogens have been synthesized, featuring the 5-azaspiro[2.4]heptan-5-yl moiety (Odagiri et al., 2013).

特性

IUPAC Name |

2-phenylmethoxycarbonyl-2-azaspiro[3.3]heptane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c17-13(18)12-6-15(7-12)9-16(10-15)14(19)20-8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYJSXKXMYOUBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10725590 | |

| Record name | 2-[(Benzyloxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid | |

CAS RN |

1291487-33-6 | |

| Record name | 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Benzyloxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B597703.png)

![Benzo[d]oxazol-7-amine](/img/structure/B597715.png)